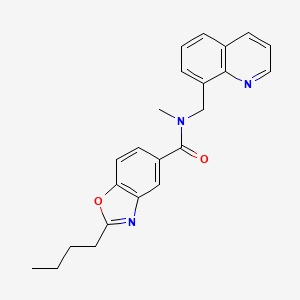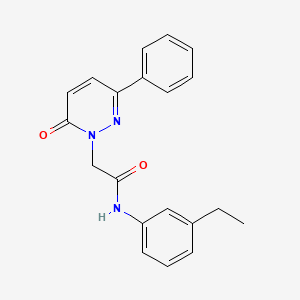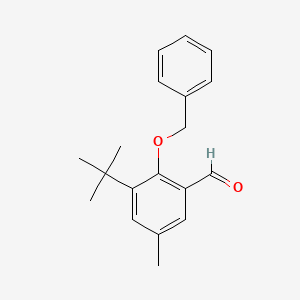![molecular formula C36H20O4 B4936385 6,7-dimethoxybenzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione](/img/structure/B4936385.png)
6,7-dimethoxybenzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-dimethoxybenzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione, also known as dibenzo[a,e]pentalene-9,18-dione, is a polycyclic aromatic hydrocarbon (PAH) compound that has been the subject of scientific research due to its unique structure and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 6,7-dimethoxybenzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione is not fully understood. However, studies have suggested that it may interact with specific receptors in the body, leading to changes in cellular signaling pathways and gene expression.
Biochemical and Physiological Effects:
Studies have shown that 6,7-dimethoxybenzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione has antioxidant and anti-inflammatory properties. It has also been shown to inhibit the growth of cancer cells in vitro. However, further research is needed to fully understand its biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6,7-dimethoxybenzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione in lab experiments is its unique structure and properties, which make it a promising candidate for use in various applications. However, its synthesis can be challenging and time-consuming, and its potential toxicity and bioavailability in vivo need to be further studied.
Orientations Futures
There are several future directions for research on 6,7-dimethoxybenzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione. One area of interest is its potential use in biomedical applications, such as drug delivery and imaging. Another area of research is its use in the development of new organic electronic devices, such as OLEDs and FETs. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity in vivo.
Méthodes De Synthèse
The synthesis of 6,7-dimethoxybenzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione can be achieved through several methods, including the Diels-Alder reaction, Suzuki coupling, and Sonogashira coupling. The most commonly used method is the Diels-Alder reaction, which involves the reaction between a dienophile and a diene to form a cyclohexene ring.
Applications De Recherche Scientifique
6,7-dimethoxybenzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione has been studied for its potential applications in various fields, including optoelectronics, organic semiconductors, and materials science. Its unique structure and properties make it a promising candidate for use in organic light-emitting diodes (OLEDs), field-effect transistors (FETs), and solar cells.
Propriétés
IUPAC Name |
15,18-dimethoxynonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(31),2,4,6,8,10,13,15,17,19,21,23,25,28(32),29,33-hexadecaene-12,27-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H20O4/c1-39-27-15-25-18-8-4-6-10-23(18)35(37)24-14-13-21-20-12-11-19-17-7-3-5-9-22(17)36(38)26-16-28(40-2)34(31(20)29(19)26)33(27)32(21)30(24)25/h3-16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCAIOHBDYTCQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C3=C(C=CC4=C3C(=C1)C5=CC=CC=C5C4=O)C6=C7C2=C(C=C8C7=C(C=C6)C9=CC=CC=C9C8=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
15,18-Dimethoxynonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(31),2,4,6,8,10,13,15,17,19,21,23,25,28(32),29,33-hexadecaene-12,27-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-anilino-2-oxo-2-(2-thienyl)ethyl]benzamide](/img/structure/B4936304.png)
![N-[4-(aminocarbonyl)phenyl]-4-chloro-2-fluorobenzamide](/img/structure/B4936305.png)
![N'-[(2-phenylcyclopropyl)carbonyl]-2-furohydrazide](/img/structure/B4936317.png)
![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-3-(3-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B4936324.png)

amino]-1-(phenylsulfonyl)-3-pyrrolidinol](/img/structure/B4936346.png)

![2-[4-(1-adamantyl)phenoxy]acetamide](/img/structure/B4936365.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-4-methyl-3-nitrobenzamide](/img/structure/B4936370.png)
![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinol](/img/structure/B4936384.png)

![N,N'-(methylenedi-4,1-cyclohexanediyl)bis[4-(2,4-dichlorophenoxy)butanamide]](/img/structure/B4936393.png)

![N-(5-chloro-2-methoxyphenyl)-4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-3-nitrobenzenesulfonamide](/img/structure/B4936400.png)